

Spectroscopic and Spectrometric Characterization of 5-(Bromomethyl)-2-methylpyridine hydrobromide: A Comparative Guide

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Compound of Interest

Compound Name: 5-(Bromomethyl)-2-methylpyridine hydrobromide

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For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the accurate identification and characterization of chemical compounds. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for **5-(Bromomethyl)-2-methylpyridine hydrobromide**. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data from closely related analogs. Furthermore, a comparison with common alternative brominating agents, N-Bromosuccinimide (NBS) and Pyridinium tribromide, is included to offer a broader analytical perspective.

Data Presentation

The following tables summarize the key NMR and mass spectrometry data points for **5-(Bromomethyl)-2-methylpyridine hydrobromide** and its alternatives.

Table 1: ^1H NMR Data Comparison

Compound	Proton (¹ H)	Chemical Shift (δ, ppm) - Predicted/Reported	Multiplicity
5-(Bromomethyl)-2-methylpyridine hydrobromide	Pyridine-H3	~7.8	d
Pyridine-H4	~8.2	d	
Pyridine-H6	~8.5	s	
-CH ₂ Br	~4.6	s	
-CH ₃	~2.6	s	
N-Bromosuccinimide (NBS)	-CH ₂ -CH ₂ -	2.87	s
Pyridinium tribromide	Pyridine-H (ortho)	~8.9	d
Pyridine-H (para)	~8.7	t	
Pyridine-H (meta)	~8.2	t	

Table 2: ¹³C NMR Data Comparison

Compound	Carbon (^{13}C)	Chemical Shift (δ , ppm) - Predicted/Reported
5-(Bromomethyl)-2-methylpyridine hydrobromide	Pyridine-C2	~158
Pyridine-C3	~125	
Pyridine-C4	~140	
Pyridine-C5	~135	
Pyridine-C6	~150	
-CH ₂ Br	~30	
-CH ₃	~20	
N-Bromosuccinimide (NBS)	-C=O	177.5
-CH ₂ -CH ₂ -	28.5	
Pyridinium tribromide	Pyridine-C (ortho)	~145
Pyridine-C (para)	~145	
Pyridine-C (meta)	~128	

Table 3: Mass Spectrometry Data Comparison

Compound	Molecular Formula	Molecular Weight (g/mol)	Expected [M+H] ⁺ (m/z)	Key Fragmentation Ions (m/z)
5-(Bromomethyl)-2-methylpyridine hydrobromide	C ₇ H ₉ Br ₂ N	266.96[1]	185.99/187.99 (free base)	106 (loss of Br), 92 (loss of CH ₂ Br)
N-Bromosuccinimide (NBS)	C ₄ H ₄ BrNO ₂	177.98	177.95/179.95	98 (succinimide radical), 79/81 (Br)
Pyridinium tribromide	C ₅ H ₆ Br ₃ N	319.82[2]	79.9 (pyridine)	79/81 (Br), 159/161/163 (Br ₂), 239/241/243/245 (Br ₃) ⁻ (in negative mode)

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for small organic molecules like **5-(Bromomethyl)-2-methylpyridine hydrobromide**. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to avoid interfering signals.
- Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- The spectral width should encompass the expected chemical shift range (typically 0-10 ppm for ^1H).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to obtain singlets for each unique carbon atom.
 - A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
 - The spectral width should cover the expected range for organic molecules (typically 0-200 ppm for ^{13}C).
- Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

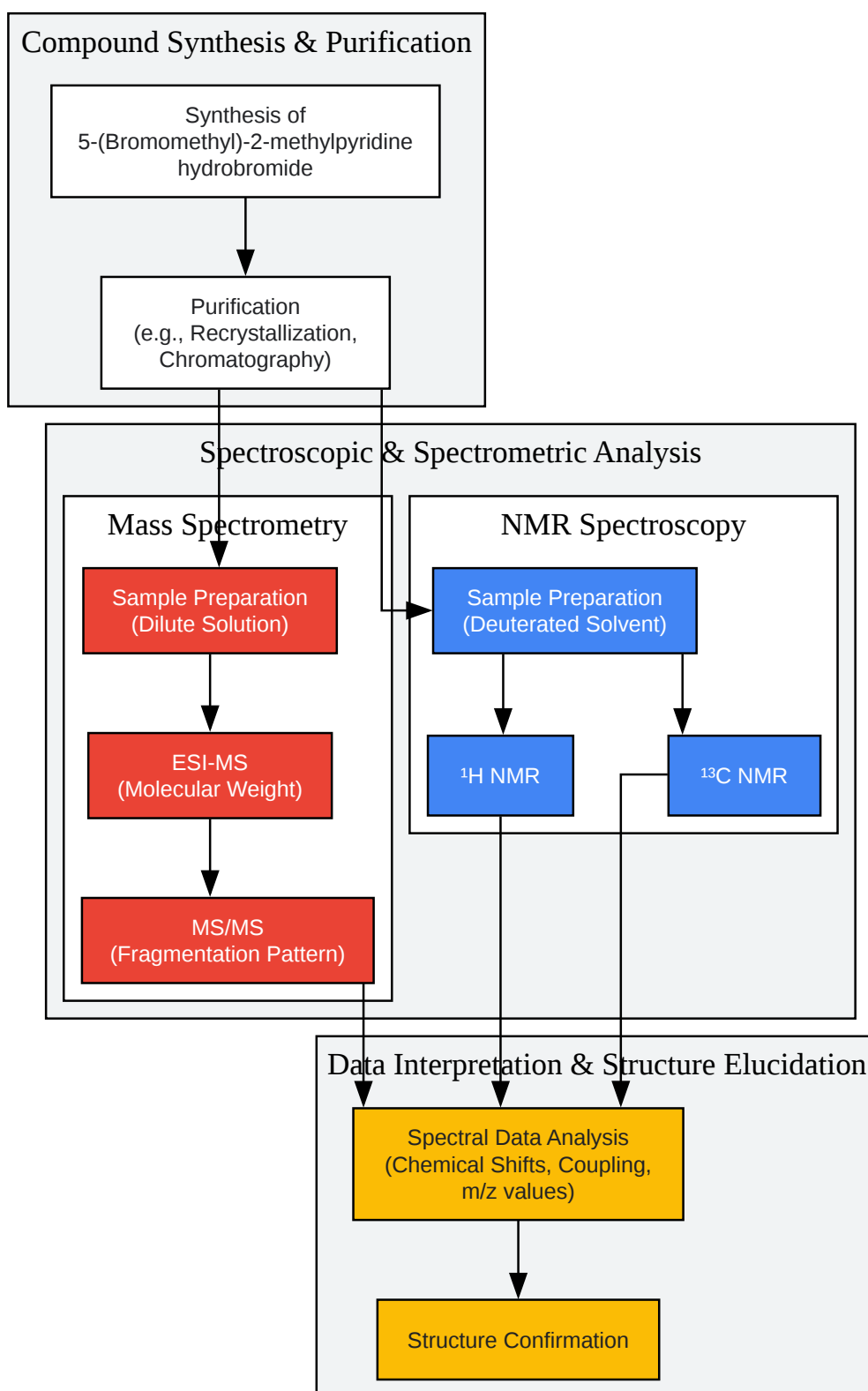
Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or water, often with a small amount of formic acid to promote protonation for positive ion mode.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$. For pyridinium tribromide, negative ion mode would be used to detect the tribromide anion.
 - Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

- Fragmentation Analysis (MS/MS):
 - To obtain structural information, perform tandem mass spectrometry (MS/MS).
 - Select the $[M+H]^+$ ion of the analyte as the precursor ion.
 - Induce fragmentation of the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
 - Acquire the product ion spectrum to identify the characteristic fragment ions.

Mandatory Visualization

The following diagram illustrates a typical workflow for the characterization of a novel organic compound using NMR and mass spectrometry.



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Caption: Workflow for Compound Characterization.

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